molecular formula C4H9BrZn B2807048 n-Butylzinc bromide CAS No. 92273-73-9

n-Butylzinc bromide

Cat. No.: B2807048
CAS No.: 92273-73-9
M. Wt: 202.4
InChI Key: HMBGXQKLGHIDMN-UHFFFAOYSA-M
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Description

n-Butylzinc bromide is an organozinc compound . It can be used as a reagent in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates .


Synthesis Analysis

The synthesis of this compound involves the reaction of n-butanol with bromine . The reaction is catalyzed by sulfuric acid . Another method involves the use of alkyl tosylate as the electrophile .


Molecular Structure Analysis

The molecular formula of this compound is C4H9BrZn . It is a yellow to brown to black liquid .


Chemical Reactions Analysis

This compound is used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates . It can also be used to prepare n-butylanisole by treating with 4-bromoanisole in the presence of a tetraphosphine ligand and a palladium catalyst .


Physical and Chemical Properties Analysis

This compound is a yellow to brown to black liquid . It has a molecular weight of 202.41 g/mol . It is packaged under argon in resealable ChemSeal bottles .

Scientific Research Applications

1. Negishi Cross-Coupling Reactions

n-Butylzinc bromide is actively used in high-turnover-number Negishi cross-coupling reactions. This process involves the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This compound, specifically, reacts in good yields with various aryl bromides, showcasing its effectiveness as a reagent in organic synthesis (Kondolff, Doucet, & Santelli, 2006).

2. Formation and Reactions in Ionic Liquids

Research indicates the importance of this compound in the formation and reactions of alkylzinc reagents within room-temperature ionic liquids. The presence of bromide ions plays a crucial role in forming these alkylzinc reagents, which are essential in various chemical reactions (Law, Wong, & Chan, 2005).

Safety and Hazards

n-Butylzinc bromide is highly flammable and may ignite spontaneously when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .

Mechanism of Action

Target of Action

n-Butylzinc bromide is an organozinc compound . The primary targets of this compound are organic halides or triflates . These compounds are often used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds .

Mode of Action

This compound interacts with its targets (organic halides or triflates) in the presence of a tetraphosphine ligand and a palladium catalyst . This interaction results in the formation of carbon-carbon bonds, a crucial step in many organic synthesis reactions .

Biochemical Pathways

It’s known that the compound plays a significant role in the negishi cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.

Result of Action

The primary result of this compound’s action is the formation of carbon-carbon bonds when it reacts with organic halides or triflates . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically used in a solution form, such as 0.5 M in tetrahydrofuran (THF) . The reaction requires the presence of a palladium catalyst and a tetraphosphine ligand . Additionally, this compound is sensitive to air and moisture, and thus, it needs to be handled and stored under dry, inert gas conditions .

Properties

IUPAC Name

bromozinc(1+);butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJKDARXFAPOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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